Spiculisporic acid

Description

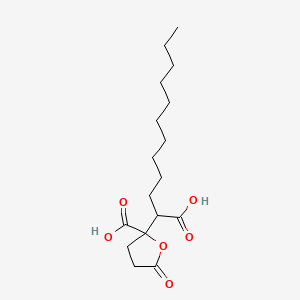

Spiculisporic acid (C₁₇H₂₈O₆) is a tricarboxylic acid derivative first isolated from Penicillium spiculisporum and later identified in various fungal species, including Aspergillus cejpii, Talaromyces trachyspermus, and marine-derived Aspergillus candidus . Structurally, it features a tetrahydrofuran ring fused with three carboxylic acid groups and a long aliphatic chain (Fig. 1). Its biosynthesis involves condensation reactions between oxaloacetate and fatty acid precursors, catalyzed by decarboxylative synthases .

This compound exhibits broad-spectrum antimicrobial activity, particularly against multidrug-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii, with minimum inhibitory concentrations (MICs) as low as 7.8 μg/mL . Additionally, it has applications in bioremediation, serving as a biosurfactant for heavy metal chelation and microencapsulation .

Structure

3D Structure

Properties

IUPAC Name |

2-(1-carboxyundecyl)-5-oxooxolane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O6/c1-2-3-4-5-6-7-8-9-10-13(15(19)20)17(16(21)22)12-11-14(18)23-17/h13H,2-12H2,1H3,(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUXHHVJPGQUPCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(C(=O)O)C1(CCC(=O)O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70859380 | |

| Record name | 2-(1-Carboxyundecyl)-5-oxooxolane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65759-98-0, 469-77-2 | |

| Record name | 2-Carboxy-α-decyltetrahydro-5-oxo-2-furanacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65759-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spiculisporic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244387 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Dicarboxy-gamma-pentadecanolactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Fungal Strain Selection and Culture Conditions

The most widely documented method for SA production involves submerged fermentation using Penicillium spiculisporum ATCC 16071. This strain achieves high yields under acidic conditions (pH 1.2–2.5) through aerobic cultivation in a nutrient medium containing carbohydrates, nitrogen sources, and inorganic salts. Key parameters include:

-

Carbon Sources : Glucose, sucrose, fructose, molasses, or starch hydrolyzates (up to 30% w/v).

-

Nitrogen Sources : Ammonium salts (e.g., chloride, sulfate), urea, or organic supplements like corn steep liquor (0.02–0.5 g/L).

-

Trace Metals : MgSO₄, FeSO₄, and ZnSO₄ enhance fungal growth and acid production.

Table 1: Optimal Fermentation Medium Composition

| Component | Concentration Range | Role |

|---|---|---|

| Glucose/Sucrose | 10–30% w/v | Primary carbon source |

| Ammonium sulfate | 0.1–0.5 g/L | Nitrogen supply |

| KH₂PO₄ | 0.05–0.2 g/L | Buffer and phosphorus |

| MgSO₄·7H₂O | 0.01–0.05 g/L | Enzyme cofactor |

| FeSO₄·7H₂O | 0.001–0.005 g/L | Redox reactions |

pH Control and Product Recovery

SA crystallizes directly in the broth at pH < 2.5 due to its low solubility, enabling efficient recovery. Post-fermentation steps include:

-

Alkaline Treatment : Adding NaOH solubilizes SA salts, facilitating mycelia removal via filtration.

-

Thermal Conversion : Heating the filtrate to 80–100°C for 1 hour converts the hydroxy-acid form (soluble) to the lactone form (insoluble), yielding 4.4 kg of SA from a 200 L batch.

-

Crystallization : Cooling and acidification with H₂SO₄ precipitates SA, achieving purity >95%.

Alternative Microbial Sources and Optimization

Marine-Derived Aspergillus spp.

Strains like Aspergillus sp. HDf2 produce spiculisporic acids B–D, structurally analogous to SA, through solid-state fermentation on rice medium. Yields depend on:

Talaromyces trachyspermus in Bioreactors

Fed-batch cultivation with sucrose in a 5 L bioreactor achieved 60 g/L SA (0.22 g/g yield). Key findings:

Table 2: Comparative Yields Across Microbial Strains

| Strain | Substrate | SA Yield (g/L) | Productivity (g/L/day) |

|---|---|---|---|

| Penicillium spiculisporum | Glucose | 44 | 8.8 |

| Talaromyces trachyspermus | Sucrose | 60 | 6.6 |

| Aspergillus sp. HDf2 | Rice | 0.15 | 0.03 |

Chemical Synthesis: Stereoselective Approaches

Brandænge’s D-Glucose Route (1984)

A 22-step synthesis starting from D-glucose established the (4S,5S) configuration but suffered from low efficiency (overall yield <5%). Critical steps included:

Organocatalytic Vinylogous Mukaiyama-Michael Reaction

A modern method constructs the SA core in one step using a chiral amine catalyst (20 mol% loading):

Table 3: Synthetic Routes Comparison

| Method | Steps | Overall Yield | Key Advantage |

|---|---|---|---|

| Brandænge (1984) | 22 | <5% | First enantioselective route |

| Organocatalytic (2020) | 8 | 65% | High stereocontrol |

Process Optimization and Scale-Up Challenges

Chemical Reactions Analysis

Methanol-Mediated Esterification

Reaction : Spiculisporic acid C undergoes methoxylation during isolation procedures, likely due to reaction with methanol.

Mechanism : The oxygenated methyl group (δᴴ 3.80, δᴬ 53.6) forms via esterification at the carbonyl position, as indicated by HMBC correlations between the methoxyl protons and the carbonyl carbon (δᴬ 172.8) .

| Reaction Type | Reactants | Products | Conditions | Key Observations |

|---|---|---|---|---|

| Esterification | This compound C, methanol | This compound C methyl ester | Isolation procedure | Methoxyl group addition at carbonyl position |

Saponification and Hydrolysis

Reaction : this compound (S-acid) reacts with NaOH to form sodium salts and undergoes lactone ring cleavage.

Mechanism :

-

Mono-/di-sodium salts : Formed by equimolar or double molar addition of NaOH at room temperature .

-

Lactone hydrolysis : Heating with excess NaOH cleaves the lactone ring, yielding a tri-sodium salt. Neutralization with HCl produces O-acid (4S,5S)-3-hydroxy-1,3,4-tetradecanetricarboxylic acid .

Enantioselective Mukaiyama-Michael Reaction

Reaction : Used to determine the stereochemistry of this compound analogues.

Mechanism : This asymmetric organocatalytic reaction establishes the absolute configuration at stereocenters (e.g., C-4 and C-5) by comparing ¹³C NMR shifts with known compounds like (−)-spiculisporic acid .

Structural Analysis Techniques

Reactions are often studied using advanced spectroscopy:

Scientific Research Applications

Chemical Properties and Structure

Spiculisporic acid is known for its low irritation potential and high surface activity, making it suitable for use in products that come into contact with human skin. It has been isolated from the fungus Penicillium spiculisporum and exhibits a complex structure that includes:

- One lactone ring

- Two carboxyl groups

- A molecular formula of

Spectroscopic techniques such as NMR have been employed to elucidate its structure, confirming the presence of various functional groups essential for its biological activity .

2.1. Biosurfactant in Metal Remediation

This compound has been recognized for its application as a biosurfactant in environmental remediation, particularly in the removal of heavy metals from contaminated water sources. Its ability to sequester metal ions makes it an effective agent in decontamination processes. Studies indicate that SA can effectively bind to large metal cations, facilitating their removal from aqueous environments .

2.2. Cosmetic Formulations

Due to its low irritation properties and antibacterial activity, this compound is increasingly utilized in cosmetic products. It serves as an emulsifier and stabilizer in formulations, enhancing the texture and efficacy of creams and lotions. Its derivatives are reported to improve transdermal absorption of active ingredients, making them valuable in skincare applications .

3.1. Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens, including Staphylococcus aureus. The compound exhibits significant antibacterial activity with a minimum inhibitory concentration (MIC) that supports its use as a natural preservative in pharmaceutical formulations .

3.2. Cytotoxicity Studies

Research has also explored the cytotoxic effects of this compound on cancer cell lines such as SGC-7901 (gastric adenocarcinoma) and SPC-A-1 (lung adenocarcinoma). While SA showed some cytotoxic effects, further investigations are needed to fully understand its potential as an anticancer agent .

Agricultural Applications

This compound's properties extend to agricultural uses where it may function as a bioactive agent in pest control or as a soil conditioner. Its surfactant qualities can enhance the efficacy of pesticide formulations by improving the distribution and penetration of active ingredients into plant tissues .

Case Studies and Research Findings

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Spiculisporic acid belongs to a family of γ-butenolide derivatives with structural and functional diversity. Below is a comparative analysis of its analogues:

Table 1: Structural and Bioactive Comparison of this compound and Derivatives

Key Findings :

Structural Modifications and Bioactivity: Unsaturation and Chain Length: Derivatives with double bonds (e.g., Acid B) or extended chains (Acid D) show enhanced antibacterial activity against Gram-positive bacteria due to improved membrane penetration . Functional Groups: Methoxy (Acid C) or hydroxyl (Acid F) substitutions enhance solubility and target specificity. For example, Acid F exhibits 2-fold higher activity against P. solanacearum than the parent compound .

Synergistic Effects: this compound in crude extracts synergizes with fatty acids (e.g., n-hexadecanoic acid) to amplify antimicrobial effects. For instance, a 0.69% this compound fraction in A. cejpii extract reduced MICs by 50% compared to isolated compounds .

Production Efficiency :

- T. trachyspermus yields 11.3 g/L of this compound under optimized fed-batch fermentation, outperforming A. cejpii (0.69% in crude extract) and Penicillium spp. .

Ecological Roles :

- Marine-derived analogues (e.g., Acids F and G) display potent anti-biofouling activity, inhibiting barnacle larvae attachment at 25 mg/L, which is absent in terrestrial variants .

Biological Activity

Spiculisporic acid (SA), a γ-butenolide derivative, has garnered attention for its biological activities, particularly its antimicrobial properties and potential applications in bioremediation and as a biosurfactant. This article synthesizes findings from various studies regarding the biological activity of this compound, emphasizing its antimicrobial effects, cytotoxicity, and production methods.

Chemical Structure and Properties

This compound is characterized by a lactone ring and two carboxylic acid groups, contributing to its surfactant properties. It is produced by various fungal species, notably from the genera Talaromyces and Aspergillus.

Antimicrobial Activity

This compound exhibits significant antimicrobial activity against a range of pathogens. Notably, several studies have highlighted its effectiveness against both Gram-positive and Gram-negative bacteria.

Key Findings:

- A study reported that this compound isolated from Aspergillus cejpii showed broad-spectrum antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 3.9 to 31.25 μg/mL against strains such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus, including methicillin-resistant strains (MRSA) .

- In another investigation, spiculisporic acids B–D demonstrated weak antibacterial activity against Staphylococcus aureus with inhibition zones measuring between 9.6 mm to 11.6 mm at a concentration of 20 mg/mL .

| Bacterial Strain | MIC (μg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Escherichia coli | 3.9 | - |

| Pseudomonas aeruginosa | 15.6 | - |

| Staphylococcus aureus | 31.25 | 11.5 |

| MRSA (H1) | 15.6 | - |

Cytotoxicity Studies

Cytotoxicity assessments of this compound have shown limited effects on human cancer cell lines:

- Spiculisporic acids B–D were tested against human gastric adenocarcinoma (SGC-7901) and lung adenocarcinoma (SPC-A-1) cell lines, yielding IC50 values greater than 50 μg/mL , indicating minimal cytotoxicity . This suggests that while SA may possess antimicrobial properties, it does not exhibit significant cytotoxic effects on these cancer cell lines at the tested concentrations.

Production Methods

The production of this compound has been optimized through various fermentation techniques:

- A notable study demonstrated that Talaromyces trachyspermus could produce 5.2 g/L of this compound when cultured under optimal conditions with glucose as a substrate . The strain was capable of producing SA in fed-batch cultures, achieving yields of 60 g/L under specific conditions .

Production Conditions:

- Substrate: Glucose and sucrose were identified as effective substrates.

- Culture Conditions: Optimal nitrogen sources included meat extract and trace metal ions like FeCl₃.

- Fermentation Type: Both baffle flask cultures and bioreactor setups were utilized, with flask cultures yielding slightly higher production rates.

Q & A

Q. What microbial strains and culture conditions optimize SA production?

Talaromyces trachyspermus NBRC 32238 is the most efficient SA-producing strain, achieving yields up to 29.0 g/L in glucose-based media under low pH (2.0–4.0) and 28°C . Batch cultures with 100 g/L glucose, 4.5 g/L meat extract, and 5.0 g/L FeCl₃ show maximal SA productivity (3.3 g/L/day). Initial pH ≤3.0 reduces contamination risk and stabilizes SA as insoluble crystals, preventing cellular toxicity . Carbon source specificity: Glucose yields 11.9 g/L SA, while sucrose requires enzymatic hydrolysis by fungal invertase for comparable results .

Q. How is SA structurally characterized, and what analytical methods are used?

SA (C₁₇H₂₈O₆) is identified via ¹H/¹³C-NMR, revealing three carbonyl groups (δC 172.53–176.96), a γ-butenolide ring, and a pentadecanolide chain . HPLC with IC Sep WA1 columns (1.25 mM H₂SO₄ mobile phase, 0.6 mL/min flow rate) quantifies SA in culture filtrates, while ethanol extraction isolates crystalline SA for NMR validation .

Q. What is the biosynthetic pathway of SA?

SA biosynthesis involves condensation of lauroyl-CoA and 2-oxoglutarate via decylhomocitrate synthase, linking lipid metabolism and the TCA cycle . Isotopic tracing (e.g., ¹⁴C-labeled precursors) confirms lauroyl-CoA as the primary fatty acid donor, while 2-oxoglutarate provides the tricarboxylic backbone .

Advanced Research Questions

Q. How do nitrogen sources and fed-batch strategies impact SA yield variability?

Nitrogen sources (e.g., meat extract) significantly affect SA production, but inconsistent batch yields arise from undefined components in meat extracts, which may contain growth-stimulating peptides or lipids . Fed-batch bioreactors mitigate substrate depletion by supplementing glucose (500 g/L) at intervals, sustaining SA productivity up to 0.012 g/L/day in T. trachyspermus . However, residual glucose <20 g/L stalls SA synthesis, suggesting carbon catabolite repression .

Q. Why does SA exhibit pH-dependent solubility, and how does this influence bioactivity?

SA crystallizes at pH <3.0 due to protonation of carboxyl groups, reducing solubility (<1 mg/mL in water) but enhancing stability . At neutral pH, increased solubility amplifies surfactant properties, which may disrupt microbial membranes—explaining its antimicrobial activity (e.g., MIC 7.8 μg/mL against Acinetobacter baumannii) . Structural derivatives (e.g., spiculisporic acids B–G) with additional hydroxyl groups show improved solubility and bioactivity .

Q. How do contradictory reports on SA’s antimicrobial efficacy inform structure-activity studies?

While SA from Aspergillus cejpii inhibits MRSA and Gram-negative pathogens , derivatives like spiculisporic acid E show no activity at 256 μg/mL, highlighting substituent-dependent effects . Microtiter plate assays (24–48 hr incubation, resazurin viability staining) quantify MICs, but variations in fungal strain, culture media, and purification methods (e.g., ethyl acetate vs. ethanol extraction) complicate cross-study comparisons .

Q. What experimental designs address challenges in SA quantification during co-cultivation?

SA’s insolubility in aqueous media necessitates ethanol extraction and gravimetric analysis post-HPLC . However, co-cultivation with other microbes (e.g., Bacillus subtilis) may alter SA crystal formation. Dual-species experiments require pH monitoring (≤3.0) and LC-MS/MS to distinguish SA from co-eluting metabolites .

Methodological Recommendations

- Strain Selection : Prioritize T. trachyspermus NBRC 32238 for high SA yields under low-pH conditions .

- Analytical Workflow : Combine HPLC for quantification, NMR for structural validation, and GC-MS for derivative profiling .

- Bioactivity Assays : Use standardized microtiter protocols with clinical isolates (e.g., MRSA ATCC 43300) and include this compound derivatives as positive controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.